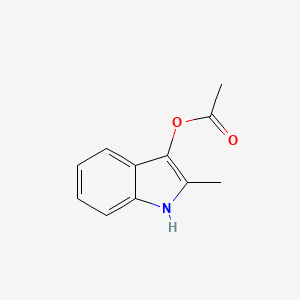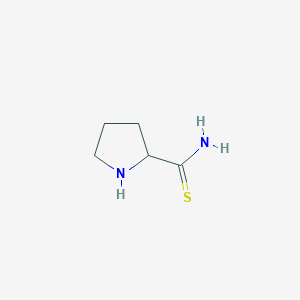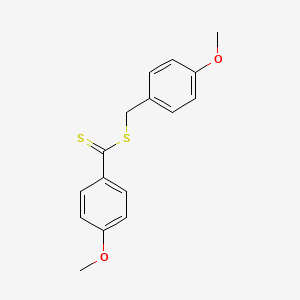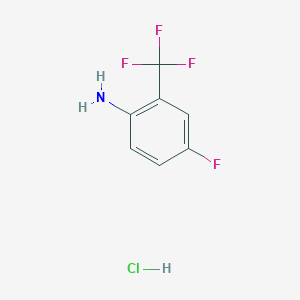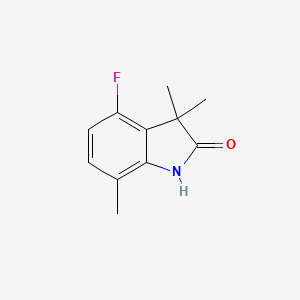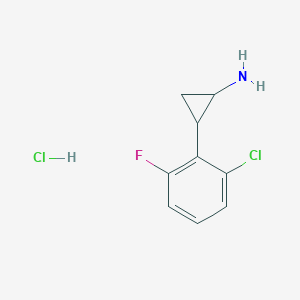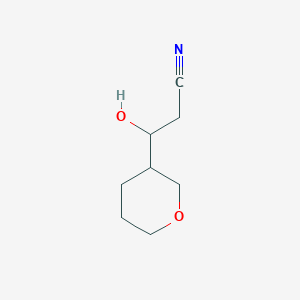
3-Hydroxy-3-(oxan-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(oxan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a hydroxy group, an oxane ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanenitrile typically involves the reaction of oxan-3-yl derivatives with cyanide sources under controlled conditions. One common method includes the use of oxan-3-yl bromide and sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the desired product, such as distillation or crystallization.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxan-3-yl ketones or aldehydes.
Reduction: Formation of 3-Hydroxy-3-(oxan-3-yl)propylamine.
Substitution: Formation of substituted oxan-3-yl derivatives.
Scientific Research Applications
3-Hydroxy-3-(oxan-3-yl)propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
- 3-Hydroxy-3-(oxan-4-yl)propanenitrile
- 3-Hydroxy-3-(oxan-2-yl)propanenitrile
- 3-Hydroxy-3-(tetrahydrofuran-3-yl)propanenitrile
Comparison: 3-Hydroxy-3-(oxan-3-yl)propanenitrile is unique due to the specific position of the hydroxy group and the oxane ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the position of the hydroxy group can affect the compound’s ability to form hydrogen bonds and participate in specific chemical reactions.
Properties
IUPAC Name |
3-hydroxy-3-(oxan-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7-8,10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXBKYSNKVAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
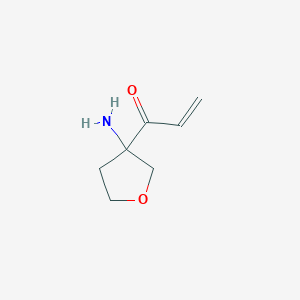
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)



![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
